molecular formula C23H17N3O5S B2962917 (Z)-methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941976-94-9

(Z)-methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2962917
CAS No.: 941976-94-9
M. Wt: 447.47
InChI Key: TUKYYXUVCHNDFW-VHXPQNKSSA-N
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Description

(Z)-methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H17N3O5S and its molecular weight is 447.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds derived from benzothiazole-imino-benzoic acid ligands have demonstrated significant antimicrobial properties. For instance, a study on the synthesis and characterization of these compounds and their metal complexes revealed potent antimicrobial activity against strains causing infections in the mouth, lungs, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019). This suggests their potential application in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of complex molecules featuring benzothiazole units involves innovative methodologies for creating novel compounds with potential application in drug discovery and development. For example, one study outlined the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines, demonstrating improved yields and reduced reaction times compared to traditional methods (Faty et al., 2011). These synthesis techniques offer pathways for the rapid production of complex molecules for further biological evaluation.

Material Science

In material science, metal-organic frameworks (MOFs) incorporating benzothiazole derivatives have been synthesized for environmental applications, such as the removal of anionic dyes from aqueous solutions (Zhao et al., 2020). These materials demonstrate the multifunctional capabilities of benzothiazole derivatives in addressing environmental pollution.

Drug Discovery Building Blocks

Benzothiazole derivatives serve as valuable building blocks in drug discovery, enabling the exploration of chemical space around potential therapeutic targets. A study described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their utility in medicinal chemistry for the development of new drugs (Durcik et al., 2020).

Properties

IUPAC Name

methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-3-11-25-17-8-7-15(22(30)31-2)13-18(17)32-23(25)24-21(29)14-5-4-6-16(12-14)26-19(27)9-10-20(26)28/h1,4-8,12-13H,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKYYXUVCHNDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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